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Compound of Interest

Compound Name: Denv-IN-7

Cat. No.: B15139892 Get Quote

A recently synthesized flavone analog, Denv-IN-7 (also referred to as compound 5d), has

demonstrated exceptional inhibitory activity against the Dengue virus (DENV), positioning it as

a promising candidate for further antiviral drug development. Structure-activity relationship

(SAR) studies reveal that specific structural modifications to the flavone scaffold significantly

enhance its anti-dengue efficacy, with Denv-IN-7 exhibiting an EC50 value of 70 nM.

A comprehensive study involving the design, synthesis, and evaluation of 33 flavone analogs

has shed light on the key chemical features required for potent DENV inhibition. The research

highlights the importance of substitutions on the flavone core, leading to the identification of

Denv-IN-7 as a highly active compound with low toxicity to normal cells.[1][2][3]

Structure-Activity Relationship (SAR) Insights
The SAR studies indicate that the introduction of electron-withdrawing groups on ring B of the

flavone structure, such as bromo (Br) or nitro (NO2) groups, significantly enhances the antiviral

activity.[1] Notably, the tri-ester analog, Denv-IN-7 (5d), and a di-ester analog (5e) displayed

remarkable potency, with EC50 values of 70 nM and 68 nM, respectively. This represents a

more than 300-fold increase in activity compared to the parent compound, baicalein.[1][3]

Conversely, the alkylation of hydroxyl groups on the A-ring generally resulted in either a

decrease or no significant change in the inhibitory effect against the virus.[4]
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The following table summarizes the in vitro activity of Denv-IN-7 and a selection of its analogs

against DENV serotype 2 (DENV2) in LLC/MK2 cells.

Compound ID Structure EC50 (nM) CC50 (µM)
Selectivity
Index (SI)

Denv-IN-7 (5d)
Tri-ester flavone

analog
70 >10 >142

5e
Di-ester flavone

analog
68 >10 >147

5m

Bromo-

substituted

analog

>100 >10 -

5n
Nitro-substituted

analog
>100 >10 -

5q
Nitro-substituted

analog
>100 >10 -

Baicalein

(parent)
>20,000 >10 -

Experimental Protocols
Cell Culture and Virus
LLC/MK2 cells (monkey kidney epithelial cells) were used for the antiviral assays. The Dengue

virus serotype 2 (DENV2), strain NGC, was propagated in C6/36 mosquito cells.

Antiviral Activity Assay (EC50 Determination)
LLC/MK2 cells were seeded in 96-well plates and infected with DENV2 at a specific multiplicity

of infection (MOI). The infected cells were then treated with serial dilutions of the flavone

analogs. After a 72-hour incubation period, the viral inhibition was quantified using an enzyme-

linked immunosorbent assay (ELISA) to measure the expression of the viral E protein. The

50% effective concentration (EC50) was calculated as the compound concentration that

resulted in a 50% reduction in viral protein expression.[2]
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Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds on LLC/MK2 cells was determined using the MTT assay.

Cells were incubated with various concentrations of the compounds for 48 hours. The 50%

cytotoxic concentration (CC50) was defined as the compound concentration that caused a 50%

reduction in cell viability.[2]

Proposed Mechanism of Action
In silico molecular docking studies suggest that Denv-IN-7 and its potent analogs likely target

the viral non-structural proteins NS5 methyltransferase (MTase) and NS5 RNA-dependent RNA

polymerase (RdRp).[1][3] These enzymes are crucial for the replication of the viral genome.

The strong binding interaction energy observed between these flavone analogs and the viral

targets provides a molecular basis for their potent anti-dengue activity.

Below is a diagram illustrating the proposed mechanism of action:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36517573/
https://pubmed.ncbi.nlm.nih.gov/36517573/
https://www.medchemexpress.com/denv-in-7.html
https://www.researchgate.net/publication/366277561_Design_synthesis_in_vitro_in_silico_and_SAR_studies_of_flavone_analogs_towards_anti-dengue_activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9751290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9751290/
https://www.benchchem.com/product/b15139892#denv-in-7-structure-activity-relationship-sar-studies
https://www.benchchem.com/product/b15139892#denv-in-7-structure-activity-relationship-sar-studies
https://www.benchchem.com/product/b15139892#denv-in-7-structure-activity-relationship-sar-studies
https://www.benchchem.com/product/b15139892#denv-in-7-structure-activity-relationship-sar-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15139892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

